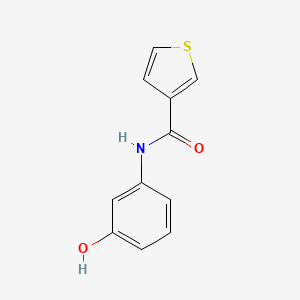

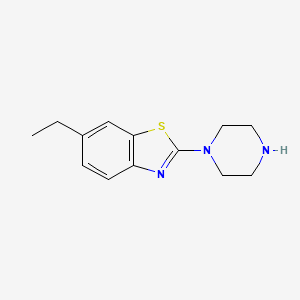

N-(3-hydroxyphenyl)thiophene-3-carboxamide

説明

N-(3-hydroxyphenyl)thiophene-3-carboxamide (NHT-3) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. NHT-3 is a member of the thiophene family of compounds, and is a derivative of thiophene-3-carboxylic acid. NHT-3 is a colorless crystalline solid with a molecular weight of 197.25 g/mol and a melting point of 145-147 °C.

科学的研究の応用

Synthesis and Characterization

N-(3-hydroxyphenyl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized and characterized using techniques like X-ray diffraction and spectroscopic methods. The study applied DFT/B3LYP/6-311++G(d,p) theoretical level for calculating optimized geometry and chemical activity parameters, which showed good agreement with experimental geometrical parameters. The antimicrobial activity of the compound was also investigated against different microorganisms, demonstrating effective antibacterial activity. Additionally, molecular docking studies were conducted to understand the binding nature of the compound with lung cancer protein (PDB entry 1x2j) (Cakmak et al., 2022).

Chemical Rearrangements and Biological Activity

Chemical rearrangements involving thiophene-3-carboxamides have been studied, highlighting their potential in synthesizing complex molecular structures. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation upon treatment with LDA, leading to the transformation of the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Synthesis, Structure, and Cell Growth Effects

The synthesis, structure, and effects on cell growth of N-glycosyl-thiophene-2-carboxamides have been thoroughly investigated. These compounds were synthesized and assayed for their effects on DNA synthesis in bovine aortic endothelial cells or on the growth of synoviocytes. The study found that Per-O-acetylated analogues of the glycoconjugates were significantly more effective inhibitors compared to their non-acetylated counterparts, suggesting that lower potency observed for hydroxylated derivatives might be due to less efficient transport across the cell membrane. Additionally, the study explored the geometries of thiophene-2-carboxamides through DFT and Møller-Plesset (MP2) calculations, providing insights into the stability of different conformers (Rawe et al., 2006).

Antimicrobial and Docking Studies

Synthesis, characterization, and antimicrobial evaluation of various thiophene-2-carboxamides derivatives have been carried out, with a focus on understanding their biological activities. These studies include docking studies to understand the interaction mechanisms of these compounds with biological targets (Talupur et al., 2021).

特性

IUPAC Name |

N-(3-hydroxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10-3-1-2-9(6-10)12-11(14)8-4-5-15-7-8/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQPRLVBBAGTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)

![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)